3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester
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Overview
Description
3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .
Pharmacokinetics
It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., acids or bases) are typically employed.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which
Properties
IUPAC Name |
N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTVHMLFGVBRSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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